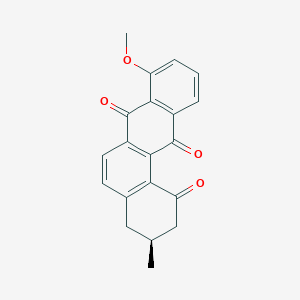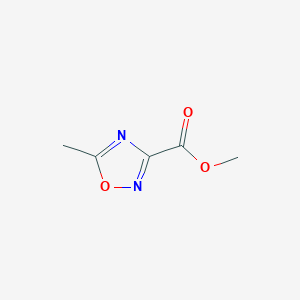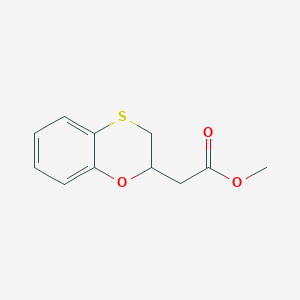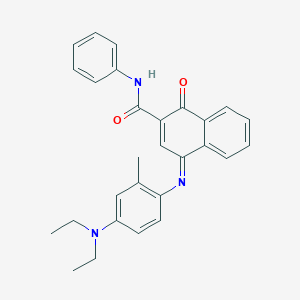
2-Phenylcarbamoyl-1,4-naphthoquinone-4-(4-diethylamino-2-methylphenyl)imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of naphthoquinone derivatives typically involves strategies aimed at enhancing their physicochemical properties or biological activity. For example, Sperandeo, Bertorello, and Brinón (1994) reported synthesizing derivatives of 2-hydroxy-N-(3,4-dimethyl-5-isoxazolyl)-1,4-naphthoquinone 4-imine to improve solubility and lipophilicity, using spectroscopic methods for characterization (Sperandeo, Bertorello, & Brinón, 1994). This approach highlights the general methodology that could be applied to synthesize the compound , emphasizing the role of substituent variation in modifying chemical properties.
Molecular Structure Analysis
The molecular structure of naphthoquinone derivatives is crucial for their chemical behavior and biological activity. Studies on similar compounds, like the synthesis of 2-methyl-(Z)-4-(phenylimino)naphth[2,3-d]oxazol-9-one, employed single-crystal X-ray analysis to determine regiochemistry, indicating the importance of precise structural characterization in understanding these molecules' activities (Benedetti-Doctorovich et al., 1994).
Chemical Reactions and Properties
Naphthoquinone imines undergo various chemical reactions, reflecting their reactivity and potential for diverse applications. Bullock, Tweedie, and Mcritchie (1969) explored the reactivity of 2-amino-1,4-naphthoquinone imines, showing how these compounds participate in protonation and exchange reactions in strong acids, which could imply similar behaviors for our target compound (Bullock, Tweedie, & Mcritchie, 1969).
Physical Properties Analysis
The physical properties of naphthoquinone derivatives, such as solubility and lipophilicity, are influenced by their structural features. The work by Sperandeo et al. (1994) on improving the solubility and lipophilicity of naphthoquinone imine derivatives through chemical modification illustrates how structural alterations can significantly impact these physical characteristics, which is relevant for understanding the target compound's behavior (Sperandeo et al., 1994).
Chemical Properties Analysis
The chemical properties of naphthoquinone derivatives, including reactivity and stability, are crucial for their potential applications. Investigations into the synthesis and reactivity of similar compounds provide insights into how structural modifications can influence these properties. For instance, the study by Ektova and Zhuravlev (1993) on the formation of naphthoquinone imine derivatives via Smiles rearrangement demonstrates the type of chemical transformations that such compounds can undergo, suggesting possible reactions and stability considerations for the compound of interest (Ektova & Zhuravlev, 1993).
Applications De Recherche Scientifique
Kinetics and Degradation Studies
- Degradation Pathways and Stability : Research by Longhi, Bertorello, and Brinón (1991) explored the degradation of a similar naphthoquinone derivative. They found that at different pH levels, various degradation products are formed, with the compound showing maximum stability in neutral pH conditions (Longhi, Bertorello, & Brinón, 1991).
Chemical Synthesis and Reactions
- Synthesis and Protonation Studies : Bullock, Tweedie, and Mcritchie (1969) synthesized similar naphthoquinone imine compounds and studied their protonation in strong acid, revealing unique chemical properties and reactivity (Bullock, Tweedie, & Mcritchie, 1969).
Solubility and Complexation
- Improving Solubility through Complexation : Linares, Bertorello, and Longhi (1999) studied the solubility of a structurally related isoxazolyl-naphthoquinone by complexation with hydroxypropyl-β-cyclodextrin. This approach aimed to enhance the solubility of poorly soluble drugs, a crucial aspect of pharmaceutical development (Linares, Bertorello, & Longhi, 1999).
Structural and Physicochemical Properties
- Characterization of Derivatives : Sperandeo, Bertorello, and Brinón (1994) synthesized derivatives of a similar compound to improve its physicochemical properties. Their research emphasized the importance of solubility and lipophilicity in drug design (Sperandeo, Bertorello, & Brinón, 1994).
Orientations Futures
Propriétés
IUPAC Name |
4-[4-(diethylamino)-2-methylphenyl]imino-1-oxo-N-phenylnaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O2/c1-4-31(5-2)21-15-16-25(19(3)17-21)30-26-18-24(27(32)23-14-10-9-13-22(23)26)28(33)29-20-11-7-6-8-12-20/h6-18H,4-5H2,1-3H3,(H,29,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKBEIDPRRYKKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=C2C=C(C(=O)C3=CC=CC=C32)C(=O)NC4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348310 |
Source


|
| Record name | Indoaniline dye | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylcarbamoyl-1,4-naphthoquinone-4-(4-diethylamino-2-methylphenyl)imine | |
CAS RN |
102187-19-9 |
Source


|
| Record name | Indoaniline dye | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

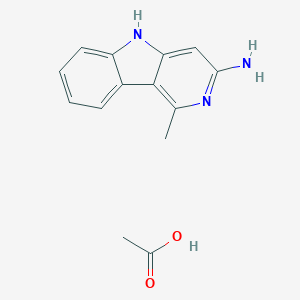
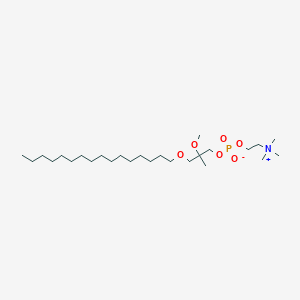

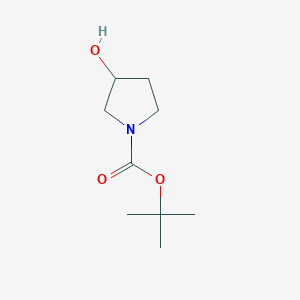

![(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B27679.png)
![{1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinyl}(diphenyl)acetonitrile](/img/structure/B27680.png)
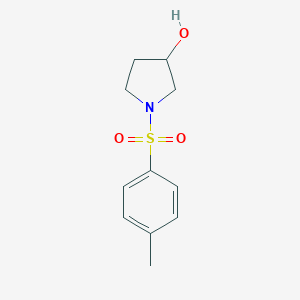
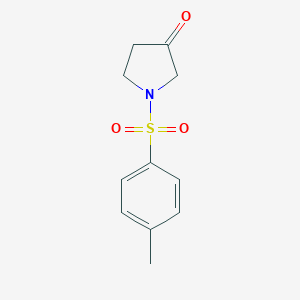

![1-[4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B27689.png)
